molecular formula C20H18Cl2N2O B14927275 N-tert-butyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

N-tert-butyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

Cat. No.: B14927275
M. Wt: 373.3 g/mol
InChI Key: YHRUGWLGRZUBNS-UHFFFAOYSA-N
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Description

N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the quinolinecarboxamide family This compound is characterized by its complex structure, which includes a quinoline core, a tert-butyl group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction, where the intermediate product reacts with tert-butylamine under basic conditions.

Industrial Production Methods

Industrial production of N4-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the dichlorophenyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinolinecarboxamide derivatives with various functional groups.

Scientific Research Applications

N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE:

    N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-PYRIDINECARBOXAMIDE: Similar structure but with a pyridine core instead of a quinoline core, leading to different chemical properties and applications.

    N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-BENZAMIDE:

Uniqueness

N~4~-(TERT-BUTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its quinoline core, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C20H18Cl2N2O

Molecular Weight

373.3 g/mol

IUPAC Name

N-tert-butyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C20H18Cl2N2O/c1-20(2,3)24-19(25)14-11-18(12-8-9-15(21)16(22)10-12)23-17-7-5-4-6-13(14)17/h4-11H,1-3H3,(H,24,25)

InChI Key

YHRUGWLGRZUBNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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